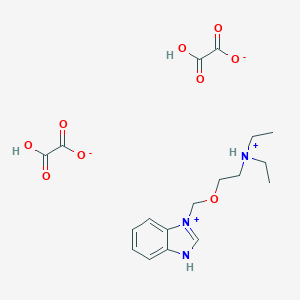
Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzimidazole, 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and are used in various pharmaceutical applications. The dioxalate form of this compound indicates the presence of two oxalate groups, which can influence its solubility and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various aldehydes or carboxylic acids. For the specific compound , the synthesis would involve the following steps:
Condensation Reaction: o-Phenylenediamine reacts with an appropriate aldehyde to form the benzimidazole core.
Ether Formation: The benzimidazole core is then reacted with 2-(diethylamino)ethanol under basic conditions to form the 1-((2-(diethylamino)ethoxy)methyl) group.
Dioxalate Formation: Finally, the compound is treated with oxalic acid to form the dioxalate salt.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Benzimidazole derivatives can undergo various types of chemical reactions, including:
Oxidation: Benzimidazole derivatives can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide, while nucleophilic substitutions may involve alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzimidazole can yield benzimidazole N-oxide, while substitution reactions can introduce various alkyl, aryl, or acyl groups onto the benzimidazole ring.
科学的研究の応用
Benzimidazole derivatives, including 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate, have numerous scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Studied for their interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for their potential as therapeutic agents, particularly as antimicrobial, antiviral, and anticancer drugs.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and dyes.
作用機序
The mechanism of action of benzimidazole derivatives often involves their interaction with biological targets such as enzymes and receptors. For example, some benzimidazole derivatives inhibit the enzyme tubulin, which is essential for cell division, making them effective anticancer agents. The presence of the 1-((2-(diethylamino)ethoxy)methyl) group can enhance the compound’s ability to interact with specific molecular targets, potentially increasing its potency and selectivity.
類似化合物との比較
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
2-Aminobenzimidazole: Known for its antimicrobial properties.
5,6-Dimethylbenzimidazole: A component of vitamin B12.
Uniqueness
The unique structural features of 1-((2-(diethylamino)ethoxy)methyl)-, dioxalate, such as the diethylaminoethoxy group and the dioxalate salt form, can influence its solubility, reactivity, and biological activity. These features may provide advantages in terms of drug delivery, bioavailability, and target specificity compared to other benzimidazole derivatives.
特性
CAS番号 |
102516-94-9 |
|---|---|
分子式 |
C18H25N3O9 |
分子量 |
427.4 g/mol |
IUPAC名 |
2-(benzimidazol-1-ylmethoxy)-N,N-diethylethanamine;oxalic acid |
InChI |
InChI=1S/C14H21N3O.2C2H2O4/c1-3-16(4-2)9-10-18-12-17-11-15-13-7-5-6-8-14(13)17;2*3-1(4)2(5)6/h5-8,11H,3-4,9-10,12H2,1-2H3;2*(H,3,4)(H,5,6) |
InChIキー |
CWADDLWSLKNOHF-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCOC[N+]1=CNC2=CC=CC=C21.C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O |
正規SMILES |
CCN(CC)CCOCN1C=NC2=CC=CC=C21.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
同義語 |
BENZIMIDAZOLE, 1-((2-(DIETHYLAMINO)ETHOXY)METHYL)-, DIOXALATE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III](/img/structure/B27128.png)
![Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B27132.png)
![Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate]](/img/structure/B27140.png)
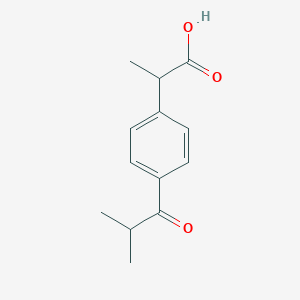
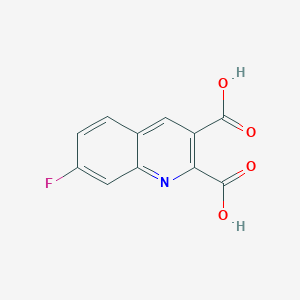

![5-Amino-2-(hexylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B27149.png)
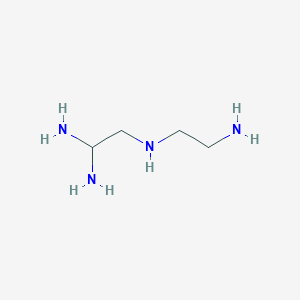

![1H-Indole-2-carboxylic acid, 5-[(2-benzofuranylcarbonyl)amino]-](/img/structure/B27154.png)
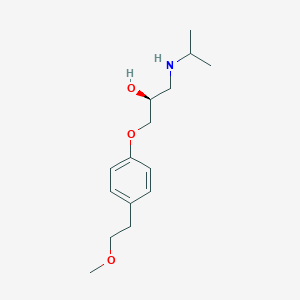

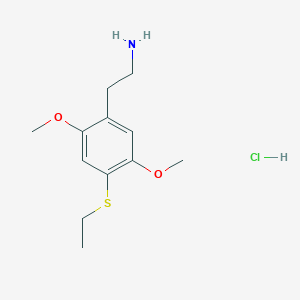
![2-[4-Ethylsulfanyl-2,5-bis(trideuteriomethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B27160.png)
